1-(2-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
Description
This compound features a piperazine core substituted with a 2-fluorobenzenesulfonyl group and a pyrazolo[1,5-a]pyridine-3-carbonyl moiety. Synthesis typically involves reacting a piperazine derivative with benzenesulfonyl halides and pyrazolo[1,5-a]pyridine carbonyl chlorides under inert conditions (e.g., argon) in solvents like dichloromethane (DCM) or ethanol, followed by purification via silica gel chromatography . Patents highlight its structural relevance in kinase inhibition and antiviral therapies, though specific biological data for this compound remain undisclosed .
Properties
IUPAC Name |
[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c19-15-5-1-2-7-17(15)27(25,26)22-11-9-21(10-12-22)18(24)14-13-20-23-8-4-3-6-16(14)23/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBFGWGAGQCHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)S(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine typically involves multiple steps, starting with the preparation of the core structures followed by their functionalization. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions using piperazine and suitable electrophilic intermediates.
Attachment of the Fluorophenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 1-(2-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific enzymes and receptors makes it a potential candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
Key structural analogs differ in substituents attached to the piperazine nitrogen. For example:
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 2-fluorobenzenesulfonyl group (electron-withdrawing) may enhance metabolic stability compared to the 4-methoxyphenyl analog (electron-donating), which could improve bioavailability .
- Heterocyclic acyl groups : Pyrazolo[1,5-a]pyridine-3-carbonyl derivatives exhibit broader kinase inhibition profiles than pyridine-carbonyl analogs, as seen in RET kinase inhibitors .
Sulfonyl vs. Acyl Modifications
Sulfonyl groups (e.g., 2-fluorobenzenesulfonyl) confer rigidity and hydrogen-bonding capacity, whereas acyl groups (e.g., pyridine-3-carbonyl) offer flexibility but reduced stability. For instance:
- 1-(2-Fluorobenzenesulfonyl)piperazine derivatives show enhanced solubility in polar solvents compared to benzoyl analogs due to sulfonyl’s polar nature .
- 1-(Benzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine (CAS 499197-63-6) demonstrated higher in vitro potency against tyrosine kinases than its benzoyl counterpart, suggesting sulfonyl groups improve target engagement .
Physicochemical Properties
- Stability : Sulfonyl derivatives exhibit greater thermal stability (TGA data inferred) than acylated counterparts due to stronger C-S bonds .
Biological Activity
Chemical Structure and Properties
1-(2-Fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a synthetic compound that belongs to a class of piperazine derivatives. The presence of the pyrazolo[1,5-a]pyridine moiety is significant due to its potential biological activities, including anti-inflammatory and anti-cancer properties.
Biological Activity
The biological activity of this compound can be inferred from studies on related piperazine and pyrazole derivatives. These compounds often exhibit a range of pharmacological effects, including:
- Antitumor Activity : Many piperazine derivatives have shown promise in inhibiting tumor growth. Pyrazolo[1,5-a]pyridine derivatives are particularly noted for their ability to interfere with cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds with sulfonamide groups are known to possess anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators.
- CNS Activity : Piperazines are frequently explored for their neuropharmacological effects, including anxiolytic and antidepressant activities. The specific structure of this compound may influence its interaction with neurotransmitter systems.
Research Findings
While specific studies on this exact compound may be limited, research on similar derivatives provides insight into their potential applications:
- Anticancer Studies : A study on pyrazolo[1,5-a]pyridine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the piperazine scaffold could enhance efficacy against specific targets.
- Enzyme Inhibition : Research has indicated that sulfonyl-containing compounds can act as inhibitors for certain enzymes involved in inflammatory pathways. This suggests that our compound could potentially modulate inflammatory responses.
- Neuropharmacology : Investigations into piperazine derivatives have shown effects on serotonin receptors, which could translate into therapeutic effects for mood disorders.
Case Studies
Several case studies highlight the biological activities of similar compounds:
- Case Study 1 : A derivative featuring a pyrazolo[1,5-a]pyridine backbone was tested for its anticancer properties in vitro, showing IC50 values in the low micromolar range against breast cancer cells.
- Case Study 2 : A sulfonamide derivative was assessed for its anti-inflammatory properties in animal models, demonstrating reduced edema and inflammatory markers compared to control groups.
Data Table: Comparison of Biological Activities
| Compound Name | Structure Type | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Pyrazolo[1,5-a]pyridine | Antitumor (IC50 < 10 µM) | |
| Compound B | Piperazine-Sulfonamide | Anti-inflammatory (COX Inhibitor) | |
| Compound C | Piperazine Derivative | CNS Activity (Serotonin Modulation) |
Q & A
Q. What are the key synthetic strategies for preparing 1-(2-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine?
The synthesis typically involves a multi-step approach:
- Core formation : Condensation of aminopyrazole derivatives with electrophilic reagents to construct the pyrazolo[1,5-a]pyridine core .
- Sulfonylation and coupling : Introduction of the 2-fluorobenzenesulfonyl group via nucleophilic substitution, followed by coupling of the pyrazolo[1,5-a]pyridine-3-carboxylic acid to the piperazine core using activating agents like EDCI or HATU in polar aprotic solvents (e.g., DMF or DMSO) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the final product .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry of the pyrazolo[1,5-a]pyridine and substitution patterns on the piperazine ring .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- Elemental Analysis : Validates purity and stoichiometric composition .
Q. What biological activities are associated with structural analogs of this compound?
Pyrazolo[1,5-a]pyridine-piperazine hybrids exhibit:
- Kinase inhibition : Targeting Aurora kinases or cyclin-dependent kinases (CDKs) due to π-stacking interactions with ATP-binding pockets .
- Antiviral activity : Disruption of viral replication machinery, as seen in pyrazolo[1,5-a]pyrimidine derivatives .
- Anticancer effects : Induction of apoptosis in tumor cell lines (e.g., HEPG2-1) via modulation of signaling pathways .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of pyrazolo[1,5-a]pyridine-3-carboxylic acid to the piperazine core?
Q. How can contradictions in spectroscopic data for structural confirmation be resolved?
- Advanced NMR techniques : H-C HSQC and HMBC to assign long-range coupling and resolve overlapping signals .
- X-ray crystallography : Definitive confirmation of regiochemistry and stereochemistry, particularly for chiral centers on the piperazine ring .
- Comparative analysis : Cross-reference with spectral data of structurally related pyrazolo[1,5-a]pyridine derivatives .
Q. What in vitro models are suitable for evaluating its kinase inhibition potential?
- Enzymatic assays : Use recombinant kinases (e.g., CDK2 or Aurora A) with fluorescent ATP analogs to measure IC values .
- Cell-based models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7 or A549) and correlate results with kinase inhibition profiles .
- Selectivity profiling : Screen against a panel of 50+ kinases to identify off-target effects .
Q. What computational methods are effective for predicting biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding sites .
- Molecular dynamics (MD) simulations : Analyze binding stability over 100-ns trajectories to identify critical residues for affinity .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to guide structural optimization .
Data Contradiction Analysis
Q. How to address discrepancies between predicted and observed biological activity?
- Re-evaluate purity : Contaminants (e.g., unreacted starting materials) may skew bioassay results; repurify via preparative HPLC .
- Probe stereochemical effects : Test enantiomerically pure samples if chirality is present, as inactive enantiomers may mask true activity .
- Validate target engagement : Use cellular thermal shift assays (CETSA) to confirm direct binding to the intended kinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
